

Advanced Spectroscopic Characterization of Nebramycin II (Apramycin) Sulfate: A Comparative Analytical Guide

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Compound of Interest

Compound Name: *Nebramycin II (sulfate)*

CAS No.: 41194-16-5

Cat. No.: B3068341

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Executive Summary & Analytical Strategy

Nebramycin II, pharmacologically known as Apramycin, represents a distinct structural subclass within the aminoglycoside antibiotic family. Unlike the common 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides (e.g., Tobramycin, Gentamicin, Amikacin), Nebramycin II features a unique monosubstituted 2-DOS ring fused to a rigid bicyclic octadiose moiety.^[1]

This guide provides a self-validating spectroscopic workflow to confirm the identity of Nebramycin II sulfate, specifically distinguishing it from structural congeners and co-purified impurities like Nebramycin IV (Tobramycin) and Nebramycin V (Kanamycin B).^[1]

The Analytical Challenge

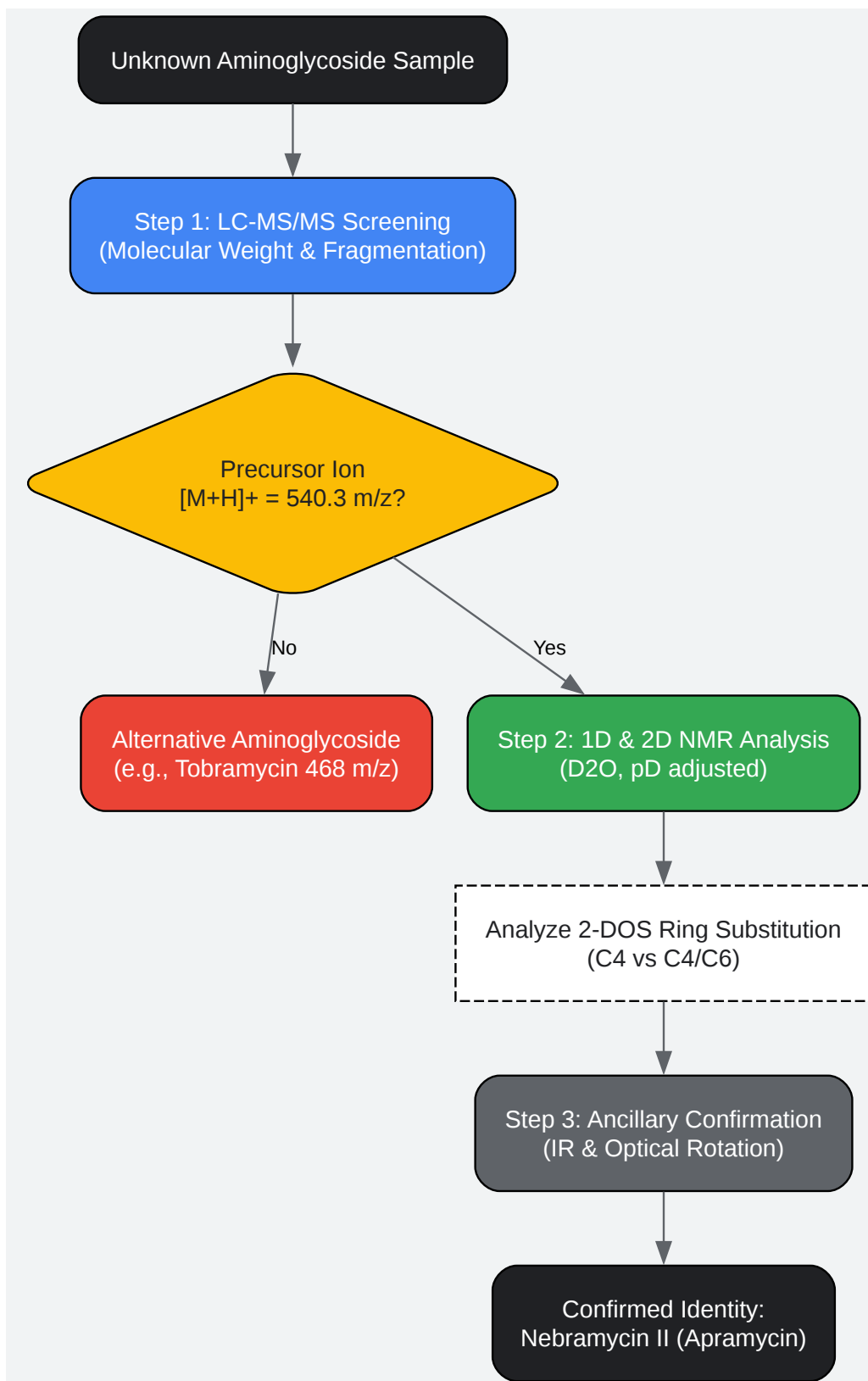
Commercial aminoglycoside production often yields a "Nebramycin Complex." Differentiating Factor II (Apramycin) from Factor VI (Tobramycin) is critical because they share similar solubility profiles but possess vastly different nephrotoxicity and ototoxicity potentials.^[1]

Core Differentiation Logic:

- Mass Spectrometry (MS): Primary screen based on unique molecular weight (Da).[\[1\]](#)
- NMR Spectroscopy: Definitive structural confirmation via the substitution pattern of the 2-DOS ring (Mono- vs. Di-substituted).[\[1\]](#)

Analytical Workflow: The "Triad of Confirmation"

The following Graphviz diagram outlines the logical flow for confirming Nebramycin II identity, moving from rapid screening to structural certainty.



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Figure 1: Logical workflow for the spectroscopic identification of Nebramycin II, prioritizing MS for screening and NMR for structural validation.

Method 1: Mass Spectrometry (LC-MS/MS)

Objective: Rapid differentiation from Tobramycin and Kanamycin based on mass-to-charge ratio and fragmentation topology.[\[1\]](#)

Experimental Protocol

- Instrument: Q-TOF or Triple Quadrupole MS equipped with ESI source.
- Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[\[1\]](#)
 - Note: Aminoglycosides are highly polar; use HILIC columns (e.g., ZIC-HILIC) or ion-pairing reagents (HFBA) for retention.[\[1\]](#)
- Ionization: Positive Mode ().

Data Interpretation

Nebramycin II (Apramycin) has a molecular weight of 539.58 g/mol (free base). This allows for immediate discrimination from the lighter Nebramycin factors.

Analyte	Molecular Formula	[M+H] ⁺ (m/z)	Key Fragment Ions (MS/MS)
Nebramycin II (Apramycin)		540.3	207, 361 (Loss of terminal glucose and bicyclic cleavage)
Tobramycin (Nebramycin VI)		468.3	163, 324 (Loss of kanosamine/nebramine)
Kanamycin B (Nebramycin V)		484.3	163, 340

Mechanistic Insight: The fragmentation of Apramycin is distinct due to its bicyclic octadiose. Unlike Tobramycin, which sequentially loses monosaccharides (kanosamine/nebramine) via glycosidic bond cleavage, Apramycin's core is more resistant, often yielding a characteristic fragment at m/z 207 and m/z 361 representing the unique bicyclic core structure after the loss of the 4-amino-glucose moiety.[1]

Method 2: Nuclear Magnetic Resonance (NMR)

Objective: The "Gold Standard" for structural certification. NMR confirms the unique 4-monosubstituted 2-deoxystreptamine core, distinguishing it from the 4,6-disubstituted alternatives.[1]

Experimental Protocol

- Solvent:

(99.9% D).
- Reference: External TMS or internal TMSP (

ppm).
- pH Adjustment: Adjust to $pD > 10$ using NaOD to ensure the free base form for consistent chemical shifts, or analyze as the sulfate salt at native pH (shifts will vary slightly due to protonation).
- Experiments: 1H (Proton), ^{13}C (Carbon), COSY (Connectivity), HSQC (C-H correlation).

Comparative Analysis: The "Substitution" Test

The most reliable way to distinguish Nebramycin II from Tobramycin is the chemical shift environment of the 2-DOS ring carbons.

1. The Anomeric Region (1H NMR):

- Nebramycin II: Shows two distinct anomeric protons.[2] One belongs to the terminal glucose, and the other to the bicyclic octadiose system.

- Tobramycin: Also shows two anomeric protons, but the coupling constants and chemical environments differ due to the flexibility of the glycosidic bonds compared to the rigid bicyclic system of Apramycin.

2. The 2-DOS Ring Substitution (¹³C NMR - Critical): This is the definitive checkpoint.

- Tobramycin (4,6-disubstituted): Carbon 4 and Carbon 6 of the 2-DOS ring are both glycosylated.[1] This causes a downfield shift (deshielding) for both carbons, typically appearing between 80–90 ppm.
- Nebramycin II (4-monosubstituted): Only Carbon 4 is substituted by the bicyclic moiety.[1] Carbon 6 is unsubstituted. Consequently, C6 in Nebramycin II appears significantly upfield (shielded), typically around 35–50 ppm (depending on pH/salt form), similar to a methylene/methine in a non-glycosylated environment.[1]

Comparison Table: NMR Fingerprint

Structural Feature	Nebramycin II (Apramycin)	Tobramycin (Alternative)
2-DOS Ring Substitution	4-Monosubstituted	4,6-Disubstituted
¹³ C NMR: C6 of 2-DOS	Upfield (~35-50 ppm) (Diagnostic Signal)	Downfield (~80-85 ppm) (Glycosylated)
Structural Geometry	Rigid Bicyclic Octadiose Fused	Flexible Tricyclic Chain
Anomeric Protons	2 distinct signals (rigid core)	2 distinct signals (flexible chain)

Ancillary Methods: IR & Optical Rotation[1]

While less specific than NMR/MS, these physical properties provide rapid quality control checks compliant with pharmacopeial standards.

Infrared Spectroscopy (FT-IR)[1][4]

- Technique: KBr Pellet or ATR.
- Profile:

- 3400–3200 cm^{-1} : Strong N-H and O-H stretching (characteristic of aminoglycosides).
- 1650–1550 cm^{-1} : N-H bending (Amide II-like bands from primary amines).[1]
- 1100–900 cm^{-1} : C-O-C ether stretching.
- Differentiation: Nebramycin II exhibits a unique "fingerprint" in the 1400–900 cm^{-1} region due to the bicyclic ring vibrations, distinguishable from the simpler pyranose vibrations of Tobramycin by overlay comparison.

Optical Rotation[1]

- Parameter: Specific Rotation
- .
- Condition: 10 mg/mL in water.
- Value: Nebramycin II Sulfate is strongly dextrorotatory.
 - Nebramycin II: typically +150° to +170°.
 - Tobramycin: typically +138° to +148°.
- Note: While ranges overlap slightly depending on purity and salt stoichiometry, a value significantly above +150° strongly suggests Apramycin over Tobramycin.

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